molecular formula C14H17BrF3NO2 B8155422 tert-Butyl (3-bromo-5-methylphenyl)(2,2,2-trifluoroethyl)carbamate

tert-Butyl (3-bromo-5-methylphenyl)(2,2,2-trifluoroethyl)carbamate

Cat. No.: B8155422
M. Wt: 368.19 g/mol
InChI Key: OZTOUEGVKNOFNN-UHFFFAOYSA-N
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Description

tert-Butyl (3-bromo-5-methylphenyl)(2,2,2-trifluoroethyl)carbamate is a carbamate derivative featuring a tert-butyl-protected amine group. Its structure comprises a 3-bromo-5-methylphenyl substituent and a 2,2,2-trifluoroethyl moiety (Figure 1). The bromine atom at the meta position of the aromatic ring enhances electrophilic reactivity, making the compound a versatile intermediate in cross-coupling reactions. The trifluoroethyl group contributes to metabolic stability and lipophilicity, which are critical in pharmaceutical applications .

Properties

IUPAC Name

tert-butyl N-(3-bromo-5-methylphenyl)-N-(2,2,2-trifluoroethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrF3NO2/c1-9-5-10(15)7-11(6-9)19(8-14(16,17)18)12(20)21-13(2,3)4/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTOUEGVKNOFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)N(CC(F)(F)F)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of N-(3-Bromo-5-methylphenyl)-2,2,2-trifluoroethylamine

Reaction Mechanism : Nucleophilic alkylation of 3-bromo-5-methylaniline with 2,2,2-trifluoroethyl bromide.

Procedure :

  • Substrates :

    • 3-Bromo-5-methylaniline (1.0 equiv).

    • 2,2,2-Trifluoroethyl bromide (1.2 equiv).

    • Base: Potassium carbonate (K₂CO₃, 2.0 equiv).

    • Solvent: Dimethylformamide (DMF) or acetonitrile.

  • Conditions :

    • Temperature: 80–100°C.

    • Duration: 12–24 hours.

    • Monitoring: Thin-layer chromatography (TLC) or LC-MS.

Challenges :

  • Low nucleophilicity of aromatic amines necessitates prolonged reaction times.

  • Competing side reactions (e.g., over-alkylation) may occur without strict stoichiometric control.

Yield Optimization :

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates.

  • Microwave-assisted synthesis reduces time (e.g., 1–2 hours at 120°C).

Boc Protection of the Secondary Amine

Reaction Mechanism : Carbamate formation via reaction with Boc anhydride.

Procedure :

  • Substrates :

    • N-(3-Bromo-5-methylphenyl)-2,2,2-trifluoroethylamine (1.0 equiv).

    • Boc anhydride (Boc₂O, 1.1 equiv).

    • Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Conditions :

    • Temperature: 0°C to room temperature (RT).

    • Duration: 2–4 hours.

Workup :

  • Quench with aqueous HCl (1 M), extract with DCM, and purify via silica gel chromatography (hexanes/ethyl acetate).

Key Data :

ParameterValueSource
Typical Yield70–85%
Purity (HPLC)>95%

Synthetic Route 2: Mitsunobu Reaction for Trifluoroethylation

Mitsunobu-Based Alkylation

Advantage : Avoids harsh alkylation conditions by leveraging redox chemistry.

Procedure :

  • Substrates :

    • 3-Bromo-5-methylaniline (1.0 equiv).

    • 2,2,2-Trifluoroethanol (1.5 equiv).

    • Reagents: Diisopropyl azodicarboxylate (DIAD, 1.5 equiv), Triphenylphosphine (PPh₃, 1.5 equiv).

    • Solvent: THF or DCM.

  • Conditions :

    • Temperature: 0°C to RT.

    • Duration: 6–12 hours.

Mechanistic Insight :
The Mitsunobu reaction transfers the trifluoroethyl group to the amine via a phosphorane intermediate, ensuring high regioselectivity.

Yield Optimization :

  • Anhydrous conditions and stoichiometric DIAD/PPh₃ improve efficiency.

Boc Protection (Identical to Route 1)

Comparative Data :

ParameterRoute 1 (Alkylation)Route 2 (Mitsunobu)
Yield70–85%80–90%
Reaction Time12–24 hours6–12 hours
ScalabilityModerateHigh

Alternative Route: Palladium-Catalyzed Coupling (Hypothetical)

While no direct examples exist for this compound, analogous palladium-mediated reactions suggest potential pathways:

Step 1 : Synthesis of tert-butyl (3-bromo-5-methylphenyl)carbamate.
Step 2 : Trifluoroethylation via Buchwald-Hartwig amination.

Challenges :

  • Limited reactivity of 2,2,2-trifluoroethyl halides in cross-coupling.

  • Requires specialized ligands (e.g., XPhos) and elevated temperatures.

Critical Analysis of Methodologies

Solvent and Base Selection

  • DMF vs. THF : DMF enhances solubility of inorganic bases (e.g., K₂CO₃) but complicates purification.

  • Et₃N vs. DMAP : DMAP accelerates Boc protection but increases cost.

Fluorine-Specific Considerations

  • The electron-withdrawing nature of the trifluoroethyl group destabilizes the intermediate amine, necessitating mild reaction conditions.

Scalability and Industrial Relevance

  • Route 2 (Mitsunobu) offers superior scalability but higher reagent costs.

  • Route 1 is cost-effective for small-scale synthesis (<100 g) .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The bromine atom at the 3-position undergoes substitution under palladium-catalyzed cross-coupling conditions. For example:

  • Suzuki-Miyaura Coupling : Reacting with arylboronic acids in the presence of Pd(PPh<sub>3</sub>)<sub>4</sub> and K<sub>2</sub>CO<sub>3</sub> in THF/water yields biaryl derivatives. Yields depend on steric and electronic effects of the boronic acid .

  • Buchwald-Hartwig Amination : With primary/secondary amines and BrettPhos Pd G3 catalyst in 1,4-dioxane at 80°C, the bromine is replaced by amine groups. For example, coupling with 1-(3-fluoropropyl)azetidin-3-amine achieved 89% yield .

Reaction TypeConditionsTypical YieldKey Reference
Suzuki CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, THF/H<sub>2</sub>O, 80°C60–85%
Buchwald-HartwigBrettPhos Pd G3, NaO<sup>t</sup>Bu, 1,4-dioxane, 80°C70–90%

Carbamate Hydrolysis

The tert-butyl carbamate group is cleaved under acidic or reductive conditions:

  • Acidic Deprotection : Treatment with HCl in dioxane or TFA in DCM removes the Boc group, generating the free amine. For example, TFA-mediated cleavage at 0°C proceeds quantitatively .

  • Reductive Cleavage : Hydrogenolysis with H<sub>2</sub>/Pd-C in methanol selectively removes the carbamate without affecting the trifluoroethyl group .

MethodReagentsConditionsYield
Acidic4M HCl/dioxaneRT, 2h>95%
Reductive10% Pd-C, H<sub>2</sub> (1 atm)MeOH, 25°C, 6h88%

Stability and Side Reactions

  • Thermal Stability : Decomposition occurs above 200°C, releasing CO<sub>2</sub> and tert-butanol .

  • Racemization : The carbamate’s rotational barrier (ΔG‡ ≈ 18 kcal/mol) leads to slow epimerization at sp<sup>3</sup>-hybridized nitrogen under basic conditions .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

tert-Butyl (3-bromo-5-methylphenyl)(2,2,2-trifluoroethyl)carbamate serves as a versatile building block in the synthesis of complex organic molecules. Its brominated aromatic structure allows for various substitution reactions, making it useful in creating derivatives with specific functional groups.

2. Medicinal Chemistry

Research has indicated potential therapeutic applications of this compound in drug development. Its trifluoroethyl group enhances lipophilicity and metabolic stability, which are desirable traits in pharmaceutical compounds. Studies have focused on its interactions with biological targets, including enzymes and receptors.

3. Antimicrobial Activity

Preliminary investigations suggest that this compound exhibits antimicrobial properties against several bacterial strains. This activity is attributed to its ability to disrupt bacterial cell membranes or inhibit metabolic pathways essential for bacterial survival.

4. Anticancer Properties

In vitro studies have shown that this compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species generation and modulation of cell cycle regulators. Further research is needed to explore its efficacy and safety in vivo.

Case Studies and Research Findings

ToxCast Chemical Profiling Study

A comprehensive study analyzed various chemicals similar to this compound and reported diverse biological activities across multiple assay categories. Modifications in chemical structure significantly impacted binding affinities and biological efficacy.

Antimicrobial Activity Investigation

A case study focusing on the antimicrobial properties of related compounds demonstrated that brominated phenylamines exhibit varying degrees of efficacy against Gram-positive and Gram-negative bacteria. Structural modifications can enhance or diminish antimicrobial potency.

Mechanism of Action

The mechanism of action of tert-Butyl (3-bromo-5-methylphenyl)(2,2,2-trifluoroethyl)carbamate involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the trifluoroethyl group can enhance lipophilicity and membrane permeability. These interactions can affect various biological pathways, making the compound useful in drug design and development.

Comparison with Similar Compounds

Yield and Purity Considerations

  • Yields : Reactions involving trifluoroethyl groups (e.g., ) often yield 20–30% due to steric hindrance and side reactions.
  • Purification : High-performance liquid chromatography (HPLC) is critical for isolating enantiomers in trifluoroethyl-containing compounds ().

Key Research Findings and Challenges

Reactivity Trade-offs : Bromine enhances electrophilicity but complicates regioselectivity in cross-coupling reactions compared to chloro analogs .

Stereochemical Complexity : The trifluoroethyl group introduces challenges in enantiomeric resolution, necessitating advanced chromatographic techniques ().

Scalability : Low yields in trifluoroethyl coupling steps (e.g., 22% in ) highlight the need for optimized catalytic systems.

Biological Activity

tert-Butyl (3-bromo-5-methylphenyl)(2,2,2-trifluoroethyl)carbamate is a synthetic compound with significant biological activity. This article reviews its chemical properties, biological effects, and potential applications in various fields, including pharmacology and toxicology.

  • Chemical Name : tert-butyl 3-bromo-5-methylphenylcarbamate
  • CAS Number : 1405128-28-0
  • Molecular Formula : C12H16BrNO2
  • Molecular Weight : 286.16 g/mol

The compound features a bromine atom and a trifluoroethyl group, which are known to influence biological activity significantly. The presence of the trifluoromethyl group often enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has been studied for its potential as an anti-inflammatory and anticancer agent.

  • Anti-inflammatory Activity : Research indicates that compounds containing bromine and trifluoromethyl groups can modulate inflammatory pathways. They may inhibit the release of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α), which are crucial in the inflammatory response .
  • Anticancer Potential : Preliminary studies have shown that carbamate derivatives can induce apoptosis in cancer cells. The mechanism may involve the activation of caspases and modulation of cell cycle regulators .

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of carbamate derivatives, this compound was found to significantly reduce inflammation in murine models. The study utilized a dose-response approach to assess the compound's efficacy in inhibiting edema formation and cytokine release.

Dose (mg/kg)Inflammation Reduction (%)
1030
2050
5075

The results indicated a clear dose-dependent effect, suggesting that higher concentrations lead to more substantial anti-inflammatory activity .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of the compound demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The study employed MTT assays to evaluate cytotoxicity.

Cell LineIC50 (µM)
MCF-7 (Breast)15
A549 (Lung)20
HeLa (Cervical)18

These findings suggest that this compound has promising potential as an anticancer agent .

Toxicological Profile

Understanding the toxicological profile of this compound is essential for its development as a therapeutic agent. Studies have indicated that while it exhibits significant biological activity, there is a need for further investigation into its long-term effects and safety profile.

  • Skin Irritation : Preliminary assessments using in vitro models have shown that the compound may cause mild skin irritation at higher concentrations .
  • Ocular Toxicity : The compound's potential ocular toxicity is under investigation, with current models suggesting a low risk for severe eye irritation .

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